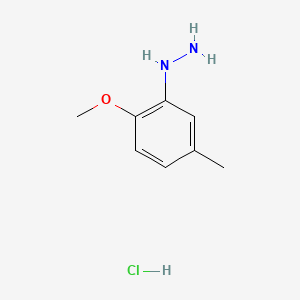

(2-Methoxy-5-methylphenyl)hydrazine hydrochloride

Description

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of hydrazine chemistry, which began in the late 19th century. The foundational work in hydrazine derivatives was established by Emil Fischer in 1875, who first characterized phenylhydrazine and recognized its potential for organic synthesis. Fischer's pioneering research laid the groundwork for understanding hydrazine-based compounds and their synthetic applications, particularly in the formation of indole structures through what became known as the Fischer indole synthesis.

The specific development of substituted phenylhydrazines, including methoxy and methyl-substituted variants, emerged from systematic efforts to explore the reactivity patterns of different substituents on the phenyl ring. The hemolytic properties of phenylhydrazine and phenylhydrazine hydrochloride were first demonstrated by Hoppe-Seyler in 1884, marking an early recognition of the biological activity associated with these compounds. Throughout the following decades, researchers continued to investigate various substituted phenylhydrazines, leading to the discovery and characterization of compounds like this compound.

The nomenclature system for hydrazines was established through Fischer's work, utilizing the prefix "hydr-" to indicate hydrogen atoms and the suffix beginning with "-az-" derived from "azote," the French term for nitrogen. This systematic approach to naming facilitated the cataloging and study of numerous hydrazine derivatives. The specific compound under discussion represents a culmination of this historical development, combining methoxy and methyl substitutions that were found to confer unique reactivity patterns in organic synthesis applications.

Industrial production methods for phenylhydrazine salts and their substituted variants developed significantly over time, with continuous flow synthesis processes being implemented to improve safety and efficiency. These advances enabled the reliable production of compounds like this compound for research and industrial applications.

Classification within Hydrazine Derivatives

This compound belongs to the broader class of arylhydrazines, which are characterized by having one or more hydrogen atoms in hydrazine replaced by aromatic groups. Within the systematic classification of hydrazines, this compound represents a monosubstituted hydrazine where a single aromatic group is bonded to one of the nitrogen atoms of the hydrazine moiety. The classification system divides hydrazines into three primary groups based on their degree of substitution: monosubstituted, asymmetrically disubstituted, and symmetrically disubstituted hydrazines.

| Classification Category | Structural Features | Chemical Properties | Representative Examples |

|---|---|---|---|

| Monosubstituted Hydrazines | Single organic group on one nitrogen | Colorless liquids, water-soluble, strongly alkaline | Phenylhydrazine, (2-Methoxy-5-methylphenyl)hydrazine |

| Asymmetrically Disubstituted | Two groups on same nitrogen | Similar to monosubstituted, good reducing agents | Unsymmetrical dimethylhydrazine |

| Symmetrically Disubstituted | One group on each nitrogen | Higher boiling points, basic properties | 1,2-Diphenylhydrazine |

The specific substitution pattern in this compound, featuring a methoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring, creates a unique electronic environment that distinguishes it from other arylhydrazines. This substitution pattern influences both the compound's physical properties and its reactivity in chemical transformations. The presence of the methoxy group, an electron-donating substituent, and the methyl group affects the electron density distribution on the aromatic ring, thereby modulating the compound's behavior in various synthetic applications.

Aromatic monosubstituted hydrazines, including the compound under study, are typically characterized as poorly soluble in water, less basic than their aliphatic counterparts, and functioning as weaker reducing agents compared to aliphatic hydrazines. The hydrochloride salt form enhances the compound's solubility and stability in aqueous solutions, making it more suitable for various synthetic procedures. This salt formation is a common practice in hydrazine chemistry to improve handling characteristics and storage stability.

The structural features that define this compound's classification include the presence of the hydrazine functional group (-NH-NH₂) attached to a substituted aromatic ring. The molecular structure consists of a phenyl ring with specific positioning of the methoxy (-OCH₃) and methyl (-CH₃) substituents, which contributes to its unique chemical identity within the hydrazine derivative family.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems primarily from its versatility as a synthetic reagent and its role in constructing complex molecular frameworks. The compound serves as a crucial building block in pharmaceutical chemistry, where it functions as an intermediate for synthesizing various biologically active molecules. Its utility extends across multiple synthetic methodologies, particularly in the formation of nitrogen-containing heterocycles, which are prevalent structures in medicinal chemistry.

One of the most notable applications of this compound lies in Fischer indole synthesis, where it participates in cyclization reactions to form indole derivatives. Research has revealed peculiar reactivity patterns when methoxy-substituted phenylhydrazones undergo Fischer indole synthesis, leading to both expected and unexpected products depending on reaction conditions. The compound's methoxy substituent influences the regioselectivity of cyclization reactions, sometimes resulting in abnormal cyclization patterns that produce chloro-substituted indoles rather than the anticipated methoxy-substituted products.

The compound's synthetic utility is further demonstrated in its applications for preparing hydrazones and azobenzenes, which are important structural motifs in organic chemistry. These transformations leverage the nucleophilic character of the hydrazine functionality, enabling the formation of carbon-nitrogen bonds with various electrophilic partners. The presence of both methoxy and methyl substituents on the aromatic ring provides additional sites for potential functionalization, expanding the synthetic possibilities.

| Synthetic Application | Product Class | Key Reaction Type | Typical Conditions |

|---|---|---|---|

| Fischer Indole Synthesis | Indole derivatives | Cyclization | HCl/EtOH, elevated temperature |

| Hydrazone Formation | Hydrazones | Condensation | Acidic conditions, carbonyl substrates |

| Azobenzene Synthesis | Azobenzenes | Oxidative coupling | Oxidizing agents |

| Heterocycle Construction | N-containing rings | Cyclization/condensation | Variable, substrate-dependent |

The electronic properties imparted by the methoxy and methyl substituents play a crucial role in determining the compound's reactivity patterns. The methoxy group, being an electron-donating substituent, increases electron density on the aromatic ring, while the methyl group provides additional steric and electronic effects. This combination creates a unique reactivity profile that distinguishes this compound from other phenylhydrazine derivatives and makes it particularly valuable for specific synthetic transformations.

Palladium-catalyzed cross-coupling reactions represent another significant area where aryl hydrazines, including substituted variants like this compound, demonstrate synthetic value. These reactions enable the formation of carbon-nitrogen bonds under mild conditions, providing access to diverse nitrogen-containing compounds with applications in pharmaceutical and materials science.

Current Research Landscape

The contemporary research landscape surrounding this compound encompasses diverse areas of investigation, ranging from mechanistic studies of its synthetic transformations to explorations of its potential biological activities. Recent research has focused particularly on understanding the unusual reactivity patterns observed in Fischer indole synthesis reactions involving methoxy-substituted phenylhydrazones. These studies have revealed that the position and nature of substituents on the phenyl ring can dramatically influence the course of cyclization reactions, leading to unexpected products and providing new insights into reaction mechanisms.

Current investigations have employed advanced analytical techniques, including Nuclear Magnetic Resonance spectroscopy and X-ray crystallography, to elucidate the structures of products formed from this compound in various synthetic transformations. These structural studies have been instrumental in understanding the regioselectivity patterns observed in cyclization reactions and have contributed to the development of predictive models for similar transformations.

Research into the biological activities of substituted hydrazines has gained momentum, with studies investigating potential antimicrobial, anticancer, and enzyme inhibitory properties. While specific biological activity data for this compound remains limited in the available literature, related hydrazine derivatives have shown promising activities as urease inhibitors and in other biochemical applications. The structural features of this compound, particularly the methoxy and methyl substitution pattern, suggest potential for biological activity that warrants further investigation.

| Research Area | Current Focus | Methodological Approaches | Potential Applications |

|---|---|---|---|

| Mechanistic Studies | Fischer indole abnormalities | NMR, X-ray crystallography | Improved synthetic protocols |

| Biological Activity | Enzyme inhibition | In vitro screening assays | Pharmaceutical development |

| Synthetic Applications | New reaction methodologies | Catalytic systems | Drug synthesis |

| Process Development | Industrial synthesis | Flow chemistry | Large-scale production |

Advances in flow chemistry and continuous processing have also influenced research directions, with investigations into optimized synthesis routes for phenylhydrazine derivatives including this compound. These studies aim to develop safer, more efficient production methods that can be scaled for industrial applications while maintaining high purity and yield standards.

The development of new synthetic methodologies utilizing this compound continues to be an active area of research, with particular interest in its applications as a coupling partner in transition metal-catalyzed reactions. These investigations seek to expand the synthetic utility of hydrazine derivatives and develop new approaches for constructing complex molecular architectures. The unique substitution pattern of this compound provides opportunities for selective functionalization that can be exploited in the design of novel synthetic strategies.

Contemporary research also emphasizes the importance of understanding the relationship between molecular structure and reactivity in hydrazine derivatives. Studies investigating how different substitution patterns influence electronic properties, conformational preferences, and reactivity patterns contribute to the fundamental understanding of these compounds. This knowledge base supports the rational design of new hydrazine-based reagents and synthetic methodologies.

Properties

IUPAC Name |

(2-methoxy-5-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6-3-4-8(11-2)7(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNNLIDIPZDTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611021 | |

| Record name | (2-Methoxy-5-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65208-14-2 | |

| Record name | Hydrazine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methoxy-5-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Methodology

A traditional and widely referenced method for preparing methoxyphenylhydrazines involves the diazotization of the corresponding aniline derivative followed by reduction of the diazonium salt. Specifically, the process begins with the formation of the diazonium salt from 2-methoxy-5-methylaniline (an aniline derivative) using sodium nitrite in acidic conditions (usually hydrochloric acid) at low temperatures. The diazonium salt is then reduced to the hydrazine derivative.

Reducing Agents

Tin(II) chloride (SnCl2) : Historically, SnCl2 has been used as an effective reducing agent for the diazonium salt to yield the hydrazine derivative. However, this method suffers from drawbacks such as the generation of tin(IV) by-products that precipitate and complicate reactor operations, along with environmental and cost concerns due to heavy metal waste.

Sodium sulfite (Na2SO3) and sodium hydrosulfite (Na2S2O4) : Attempts to use these milder reducing agents have been limited by the thermal instability of methoxyphenyldiazonium salts under strongly acidic conditions, which can lead to decomposition rather than reduction.

Reaction Conditions and Challenges

- The diazotization is typically conducted at 0–5 °C to stabilize the diazonium salt.

- Reduction with SnCl2 is also performed at low temperatures to minimize side reactions.

- The process often results in slurry formation due to precipitation of tin salts, complicating scale-up and industrial application.

Alternative Reductive Methods and Improvements

Sulfite-Based Reduction

Recent developments suggest the use of sulfite and bisulfite ions as reducing agents under controlled conditions to avoid the use of heavy metals. This approach aims to reduce environmental impact and improve industrial feasibility but requires careful control of acidity and temperature to prevent diazonium salt decomposition.

Direct Hydrazine Substitution Methods

An alternative route involves the direct reaction of an appropriate aniline derivative with hydrazine or hydrazine derivatives. This method avoids the diazotization step and can be advantageous in terms of simplicity and yield. However, it requires careful control of reaction conditions to prevent over-substitution or side reactions.

Stepwise Preparation Protocol Example

A representative multi-step synthesis based on diazotization and reduction is summarized below:

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Methoxy-5-methylaniline + HCl, NaNO2 | Diazotization at 0–5 °C to form diazonium salt | - | Low temperature critical |

| 2 | SnCl2 (II) reduction at low temperature | Reduction of diazonium salt to hydrazine | 70–85 | Precipitation of Sn(IV) salts |

| 3 | Neutralization and isolation | Formation of hydrochloride salt | - | Purification by crystallization |

This method typically achieves yields in the range of 70–85%, though industrial scalability is limited by waste and handling issues.

Green Chemistry Considerations

- The use of catalytic hydrogenation (Pd/C) for reduction steps in related compounds suggests a potential for greener synthesis pathways for (2-Methoxy-5-methylphenyl)hydrazine hydrochloride.

- Avoidance of heavy metal reducing agents and implementation of recyclable catalysts can reduce environmental impact and improve process economics.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Diazotization + SnCl2 | NaNO2, HCl, SnCl2 | Established, reliable | Heavy metal waste, precipitation issues | 70–85 |

| Diazotization + Sulfite | NaNO2, HCl, Na2SO3 or Na2S2O4 | Less toxic reducing agents | Thermal instability of diazonium salt | Variable |

| Catalytic Hydrogenation | Pd/C, H2 | Green, recyclable catalyst | Requires hydrogenation setup | High (80–95) |

| Direct Hydrazine Substitution | Hydrazine, aniline derivative | Simpler, fewer steps | Potential side reactions | Moderate to high |

Research Findings and Industrial Implications

- The classical tin chloride reduction remains widely used in academic labs due to its reliability despite environmental concerns.

- Industrial processes are moving toward sulfite-based reductions or catalytic hydrogenation to comply with environmental regulations.

- Process optimization focuses on minimizing by-products, improving yields, and simplifying purification.

- The hydrochloride salt form is favored for its stability and ease of handling in subsequent synthetic applications.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-5-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.

Reduction: It can be reduced to form hydrazones or other reduced products.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azobenzene derivatives, while reduction can produce hydrazones.

Scientific Research Applications

(2-Methoxy-5-methylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azobenzenes.

Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-methylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form stable complexes with metal ions, which can be utilized in catalytic processes. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

Comparison with Similar Hydrazine Hydrochloride Derivatives

Structural and Functional Group Variations

Hydrazine hydrochlorides with substituted phenyl rings exhibit distinct physicochemical and reactivity profiles based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Research Findings

- Insecticidal Derivatives : Diacylhydrazines incorporating substituted phenylhydrazines show >70% efficacy against Helicoverpa armigera, though methoxy-methyl analogs are less potent than chloro-pyridyl variants .

- Solar Cell Applications : Organic hydrazine halides restore aged perovskite precursor solutions, achieving device efficiencies up to 23.0% .

- Synthetic Versatility : The target compound’s methoxy and methyl groups enable facile cyclization reactions, as demonstrated in the synthesis of benzo[cd]indol-2(1H)-ones .

Biological Activity

(2-Methoxy-5-methylphenyl)hydrazine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a hydrazine functional group attached to a substituted aromatic ring, characterized by the presence of both a methoxy group and a methyl group on the phenyl ring. This unique structure contributes to its solubility and stability in aqueous solutions, particularly in its hydrochloride form, which enhances its bioavailability.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. The compound's structural features enable it to scavenge reactive oxygen species (ROS), contributing to its potential therapeutic applications in conditions associated with oxidative stress.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit inflammatory pathways. It has been shown to reduce the expression of pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. The compound's ability to modulate inflammatory responses suggests its potential as an anti-inflammatory agent in therapeutic settings .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its effects on neurodegenerative diseases, where it appears to mitigate neuronal damage by reducing oxidative stress and inflammation in neuronal cells.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Reactive Oxygen Species (ROS) : The compound acts as a scavenger of ROS, thereby protecting cells from oxidative damage.

- Cytokine Regulation : It inhibits the signaling pathways that lead to the production of pro-inflammatory cytokines, reducing inflammation.

- Neuronal Protection : By modulating oxidative stress and inflammatory responses, it helps preserve neuronal integrity and function .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

| Compound Name | Key Biological Activity | Unique Features |

|---|---|---|

| 4-Methylphenylhydrazine | Neurotoxic effects | Methyl group on para position |

| 2-Hydroxyphenylhydrazine | Strong antioxidant properties | Hydroxyl group enhances reactivity |

| 3-Methoxyphenylhydrazine | Anti-inflammatory potential | Methoxy group on meta position |

| This compound | Antioxidant, anti-inflammatory, neuroprotective | Unique methoxy and methyl substituents |

This table illustrates the distinct biological activities associated with each compound, emphasizing the multifaceted nature of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study demonstrated its effectiveness in reducing oxidative stress markers in animal models subjected to induced oxidative damage, highlighting its potential for therapeutic use in neurodegenerative disorders.

- Another research project explored its anti-inflammatory properties through cell culture experiments, where it significantly inhibited the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (2-Methoxy-5-methylphenyl)hydrazine hydrochloride?

- Methodological Answer : The compound is typically synthesized by reacting substituted phenylhydrazine hydrochlorides with carbonyl derivatives under reflux in ethanol. For example, analogous protocols involve refluxing benzylideneacetone with phenylhydrazine hydrochloride derivatives in ethanol for 6–8 hours, followed by crystallization . Adjusting reaction time, solvent purity, and stoichiometry can optimize yield. Confirm completion via TLC or NMR.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its structural similarity to phenylhydrazine hydrochloride, which exhibits acute toxicity (oral LD50: 25–2100 mg/kg in rodents), strict precautions are necessary. Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers, and neutralize waste with calcium hypochlorite .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and methyl groups).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (138.1671 g/mol).

- X-ray Crystallography : For structural elucidation, use SHELX programs (e.g., SHELXL for refinement) if single crystals are obtained .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence reactivity in heterocyclic synthesis?

- Methodological Answer : The methoxy and methyl groups alter electronic and steric effects. For instance, electron-donating groups (e.g., methoxy) can enhance nucleophilicity at the hydrazine moiety, facilitating cyclization in Fischer indole or pyrazole synthesis. Compare with analogs like 3,5-dimethylphenylhydrazine hydrochloride, where steric hindrance may reduce reaction rates . Computational studies (DFT) can predict regioselectivity in such reactions.

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer : Contradictions may arise from varying purity of starting materials or reaction conditions. Standardize protocols by:

- Purification : Use column chromatography or recrystallization to isolate high-purity intermediates.

- Analytical Validation : Cross-check yields via HPLC or GC-MS.

- Replication : Reproduce literature methods with controlled variables (e.g., solvent grade, temperature gradients) .

Q. What strategies mitigate side reactions during its use in catalytic processes?

- Methodological Answer : Side reactions (e.g., over-alkylation or oxidation) can be minimized by:

- Protecting Groups : Temporarily block reactive sites (e.g., methoxy) with acetyl or benzyl groups.

- Catalyst Tuning : Use Pd/C or Cu(I) catalysts to enhance selectivity in cross-coupling reactions.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .

Data Analysis and Experimental Design

Q. How to design experiments to study its role in redox reactions?

- Methodological Answer : Investigate redox behavior via cyclic voltammetry to identify oxidation/reduction potentials. Pair with UV-Vis spectroscopy to monitor intermediate species. Compare with hydrazine derivatives (e.g., hydroxylamine hydrochloride) to assess electron-withdrawing/donating effects .

Q. What computational tools predict its interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.